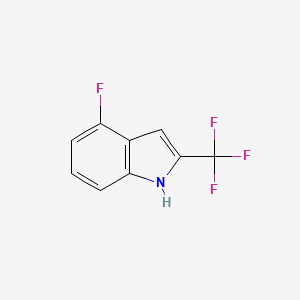

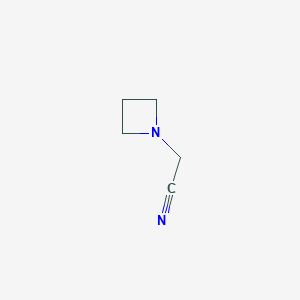

![molecular formula C23H27ClN2O4 B2752145 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide CAS No. 921522-55-6](/img/structure/B2752145.png)

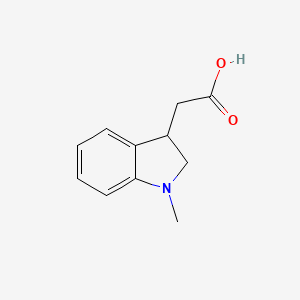

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecule contains a seven-membered ring, which could adopt a puckered conformation to relieve ring strain . The benzamide group is likely to be planar due to the conjugation of the amide group with the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amide) and nonpolar groups (like the isobutyl) could affect its solubility in different solvents .Scientific Research Applications

Synthesis and Structural Modification

Research in the area of benzoxazine and benzazepine derivatives highlights the importance of structural modification to enhance biological activity. For instance, compounds synthesized with a focus on improving serotonin-3 (5-HT3) receptor antagonistic activity demonstrate the critical role of structural elements in determining binding affinity and biological efficacy. Studies have shown that specific substitutions on the benzoxazine and benzazepine rings can lead to compounds with high affinity for 5-HT3 receptors, indicating potential applications in treating conditions mediated by this receptor, such as nausea and vomiting associated with chemotherapy (Kuroita, Sakamori, & Kawakita, 1996; Harada et al., 1995).

Potential Therapeutic Applications

The research on structural analogs of benzocycloheptenone and benzodiazepine receptors suggests that modifications in the chemical structure can significantly impact the therapeutic potential of these compounds. For instance, derivatives designed to interact with benzodiazepine receptors have shown promising anticonvulsant and sedative-hypnotic activities without impairing learning and memory, indicating their potential as safer therapeutic agents (Faizi et al., 2017).

Inhibitory Effects and Mechanisms

Investigations into the inhibitory effects of various compounds on GABA uptake and squalene synthase provide insights into their potential mechanisms of action. Compounds with selective inhibitory effects on glial GABA uptake suggest a nuanced approach to modulating GABAergic signaling, which could be beneficial in treating neurological disorders. Similarly, derivatives with potent squalene synthase inhibitory activities hint at their potential in cholesterol management and the treatment of cardiovascular diseases (Falch et al., 1999; Miki et al., 2002).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O4/c1-14(2)12-26-18-11-16(7-9-20(18)30-13-23(3,4)22(26)28)25-21(27)17-10-15(24)6-8-19(17)29-5/h6-11,14H,12-13H2,1-5H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARYCWWFGKMSFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

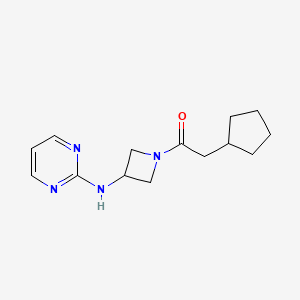

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2752065.png)

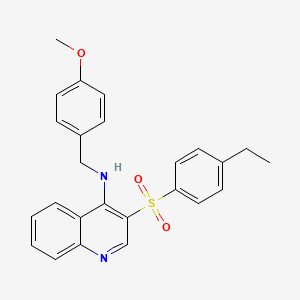

![[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B2752078.png)

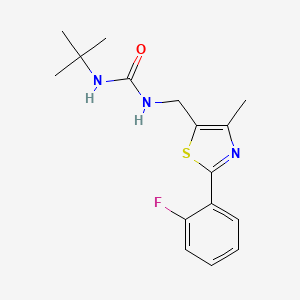

![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2752079.png)

![2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2752083.png)